Cdk-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk-IN-13 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin K (CyclinK). It has shown significant efficacy in inhibiting the growth of HER2-positive breast cancer cell lines . Cyclin-dependent kinases are crucial regulators of cell cycle progression and transcription, making them important targets for cancer therapy.
Méthodes De Préparation
The synthesis of Cdk-IN-13 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Cdk-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cdk-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK12 and CyclinK in various biochemical pathways.
Biology: Helps in understanding the regulation of cell cycle and transcription processes.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly HER2-positive breast cancer.
Industry: Used in the development of new drugs and therapeutic strategies targeting CDK12 and CyclinK
Mécanisme D'action
Cdk-IN-13 exerts its effects by selectively inhibiting the activity of CDK12 and CyclinK. This inhibition disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription regulation. The molecular targets of this compound include the ATP-binding sites of CDK12 and CyclinK, where it competes with ATP to prevent kinase activity. This leads to the suppression of tumor cell proliferation and induction of cell death .
Comparaison Avec Des Composés Similaires
Cdk-IN-13 is unique in its high selectivity and potency towards CDK12 and CyclinK compared to other cyclin-dependent kinase inhibitors. Similar compounds include:
Dinaciclib: A broad-spectrum CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Ribociclib: Another selective inhibitor of CDK4 and CDK6, similar to Palbociclib.
Abemaciclib: A selective inhibitor of CDK4 and CDK6 with a broader spectrum of activity compared to Palbociclib and Ribociclib
This compound stands out due to its specificity for CDK12 and CyclinK, making it a valuable tool for studying these kinases and their roles in cancer biology.
Propriétés
Formule moléculaire |
C23H27N7O3 |
---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-[(3R)-4-[9-ethyl-6-[[6-(furan-3-yl)pyridin-3-yl]methylamino]purin-2-yl]morpholin-3-yl]ethanol |
InChI |
InChI=1S/C23H27N7O3/c1-2-29-15-26-20-21(25-12-16-3-4-19(24-11-16)17-6-9-32-13-17)27-23(28-22(20)29)30-7-10-33-14-18(30)5-8-31/h3-4,6,9,11,13,15,18,31H,2,5,7-8,10,12,14H2,1H3,(H,25,27,28)/t18-/m1/s1 |
Clé InChI |
UCBXGDNAAUVBDT-GOSISDBHSA-N |
SMILES isomérique |
CCN1C=NC2=C(N=C(N=C21)N3CCOC[C@H]3CCO)NCC4=CN=C(C=C4)C5=COC=C5 |
SMILES canonique |
CCN1C=NC2=C(N=C(N=C21)N3CCOCC3CCO)NCC4=CN=C(C=C4)C5=COC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.